molecular formula C17H15N3O5S B2646649 ethyl (4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)carbamate CAS No. 1206986-48-2

ethyl (4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)carbamate

Cat. No. B2646649
CAS RN: 1206986-48-2
M. Wt: 373.38
InChI Key: GALWZKDTNFRGKU-UHFFFAOYSA-N
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Description

This compound is a derivative of coumarin, a type of benzopyrone . It is synthesized from 4-hydroxycoumarin and ethylene diamine in boiling glacial acetic acid . The compound has not been previously reported .


Synthesis Analysis

The synthesis of this compound involves the reaction of 4-hydroxycoumarin (1) and ethylene diamine (2) in boiling glacial acetic acid (3) . A simultaneous N-acetylation of the second amino group took place unexpectedly .


Molecular Structure Analysis

The molecular structure of this compound is characterized by spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry . The compound is almost colorless crystals with a melting point of 261-262 °C .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 4-hydroxycoumarin with ammonium acetate in acetic acid . The title compound was synthesized in a similar way from 4-hydroxycoumarin (1) and ethylene diamine (2) in boiling glacial acetic acid (3) .


Physical And Chemical Properties Analysis

The compound is almost colorless crystals with a melting point of 261-262 °C . The compound was characterized by elemental analysis and by spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .

Scientific Research Applications

Synthesis and Biological Activities

  • Novel Chromone-Pyrimidine Derivatives : Ethyl 4-(6-substituted-4-oxo-4H-chromen-3-yl)-6-methyl-2-thioxo/oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives, which are related to ethyl (4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)carbamate, have been synthesized. These derivatives exhibit significant in vitro antifungal and antibacterial activities. They are non-toxic to human cancer cells (HeLa) and have been suggested as potential oral drug candidates due to their good oral drug-like properties (Tiwari et al., 2018).

  • Antimicrobial Evaluation : Compounds similar to ethyl (4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)carbamate, specifically 4-(5-(Methylthio)-1,3,4-thiadiazol-2-ylamino)-2-oxo-2H-chromene-3-carbaldehyde, have been prepared and evaluated for their antimicrobial activities. These compounds demonstrated moderate antimicrobial activity (Govori et al., 2014).

  • Cytotoxic Activity : Novel series of compounds containing the 2H-chromen-2-one moiety, which is structurally related to ethyl (4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)carbamate, have been synthesized and evaluated for cytotoxic activity. These compounds were found to possess potent cytotoxic activity against human keratinocytes (HaCaT cells) (Gomha & Khalil, 2012).

  • Thiazole Substituted Coumarins : Thiazole substituted coumarins, related to the ethyl (4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)carbamate, have been synthesized and screened for antibacterial and antifungal activities. These compounds could have potential uses in antimicrobial applications (Parameshwarappa et al., 2009).

  • Molluscicidal Properties : Derivatives similar to ethyl (4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)carbamate have been synthesized and shown to possess molluscicidal properties. These compounds are potential candidates for controlling the intermediate host of schistosomiasis (El-bayouki & Basyouni, 1988).

properties

IUPAC Name

ethyl N-[4-[2-oxo-2-[(2-oxochromen-3-yl)amino]ethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S/c1-2-24-17(23)20-16-18-11(9-26-16)8-14(21)19-12-7-10-5-3-4-6-13(10)25-15(12)22/h3-7,9H,2,8H2,1H3,(H,19,21)(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GALWZKDTNFRGKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)carbamate

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